molecular formula C7H8N2O B6589176 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 1159737-89-9

2-(propan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6589176
CAS No.: 1159737-89-9
M. Wt: 136.2
InChI Key:
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Description

2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropyl group at the second position and a nitrile group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-isopropyl-4-nitroacetonitrile with a suitable base can lead to the formation of the desired oxazole compound. The reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, often under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(propan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but different functional groups.

    Propan-2-ol: A simple alcohol with an isopropyl group, sharing some structural similarities.

    Oxadiazoles: Compounds with a similar heterocyclic structure but containing two nitrogen atoms instead of one.

Uniqueness

2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile involves the reaction of propan-2-ylamine with ethyl 2-bromoacetate to form ethyl 2-(propan-2-ylamino)acetate. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to form 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile.", "Starting Materials": [ "Propan-2-ylamine", "Ethyl 2-bromoacetate", "Hydroxylamine-O-sulfonic acid" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(propan-2-ylamino)acetate.", "Step 2: Ethyl 2-(propan-2-ylamino)acetate is then reacted with hydroxylamine-O-sulfonic acid in the presence of a base such as sodium hydroxide to form 2-(propan-2-yl)-1,3-oxazole-4-carbonitrile." ] }

CAS No.

1159737-89-9

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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